molecular formula C23H25N3O5 B4502090 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide

Cat. No.: B4502090
M. Wt: 423.5 g/mol
InChI Key: LXBWAZXDPPDPFX-UHFFFAOYSA-N
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Description

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.17942091 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways : Research has explored the synthesis of complex spiro and piperidine compounds, including those with significant biological activities. For example, the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors showcases methods to create complex molecules with potential therapeutic applications (Kim Huard et al., 2012). Another study focuses on the formation of polymeric coordination complexes of potassium ferrocenyl-(hexahydro)pyrimidoxides, indicating the diverse chemical reactions and products that can be obtained from complex starting materials (E. Klimova et al., 2013).

Regio- and Stereoselective Synthesis : The highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes, leading to the unexpected synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines, demonstrates the precision achievable in synthesizing structurally complex and functionally diverse molecules (V. Y. Korotaev et al., 2015).

Biological Activities and Applications

Inhibitory and Biological Activities : Compounds structurally similar to the target chemical have shown a range of biological activities. For instance, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as highly selective and efficacious c-Met/ALK inhibitors, indicating potential therapeutic applications in cancer treatment (Jingrong Li et al., 2013). Another study highlights the dual antagonistic activities of certain compounds against platelet-activating factor and histamine, showcasing the potential for multifunctional therapeutic agents (J. Wong et al., 1993).

Synthesis and Anticancer Activity : The synthesis and evaluation of novel 2-pyridone derivatives, including their anticancer activities, suggest the importance of such compounds in developing new therapeutic agents (El-Said Ms et al., 2012).

Properties

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(5-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-15-3-6-21(24-13-15)25-22(29)14-30-17-4-5-18-19(28)12-23(31-20(18)11-17)7-9-26(10-8-23)16(2)27/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBWAZXDPPDPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(5-methyl-2-pyridinyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.